

AC187 Trifluoroacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AC187 Tfa

Cat. No.: B15608645

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AC187 trifluoroacetate is a synthetic peptide that has garnered significant interest in the scientific community for its potent and selective antagonist activity at the amylin receptor. This document serves as an in-depth technical guide, providing comprehensive information on the core pharmacology, mechanism of action, and experimental applications of AC187 trifluoroacetate. It is intended to be a valuable resource for researchers and professionals engaged in the fields of metabolic disease, neurodegenerative disorders, and drug development.

AC187 is a chimeric peptide derived from salmon calcitonin (sCT) and amylin, specifically designed to competitively block the binding of endogenous amylin to its receptor.[1] Its trifluoroacetate salt form is the commonly used preparation in research settings, offering stability and solubility for in vitro and in vivo studies.

Chemical and Physical Properties

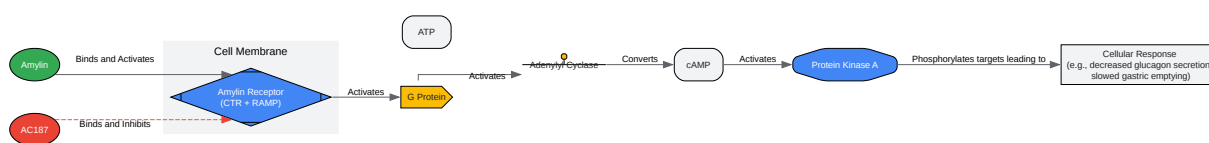
AC187 is a 25-amino acid peptide with the sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH₂. [2] The trifluoroacetate counterion is a result of the purification process using trifluoroacetic acid.

Property	Value	Reference
CAS Number	151804-77-2	[2]
Molecular Formula (Free Base)	C127H205N37O40	[2]
Molecular Weight (Free Base)	2890.21 g/mol	[2]
Appearance	White to off-white powder	[2]
Purity	≥95% (HPLC)	[2]
Storage	-20°C	[2]

Mechanism of Action

AC187 functions as a competitive antagonist of the amylin receptor. The amylin receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP), most commonly RAMP1, RAMP2, or RAMP3.[1][3][4] Amylin, a pancreatic β -cell hormone co-secreted with insulin, binds to this receptor to regulate glucose homeostasis, gastric emptying, and satiety.[5][6]

By binding to the amylin receptor, AC187 blocks the downstream signaling cascades initiated by amylin. This primarily involves the inhibition of adenylyl cyclase activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity.[1][6]



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Figure 1: Amylin Receptor Signaling Pathway and Inhibition by AC187.

Quantitative Pharmacological Data

AC187 exhibits high affinity and selectivity for the amylin receptor. The following table summarizes key quantitative data from in vitro studies.

Parameter	Species	Tissue/Cell Line	Value	Reference
IC50	Rat	-	0.48 nM	[7][8][9][10][11]
Ki	Rat	Nucleus Accumbens Membranes	0.275 nM	[7]
Selectivity vs. Calcitonin Receptor	-	-	38-fold	[8][9][10][11]
Selectivity vs. CGRP Receptor	-	-	400-fold	[8][9][10][11]

In Vivo and In Vitro Effects

AC187 has been demonstrated to have a range of biological effects, making it a valuable tool for studying the physiological roles of amylin.

Metabolic Effects

- **Increased Food Intake:** Blockade of endogenous amylin signaling by AC187 leads to an increase in food intake, supporting the role of amylin in satiety.[2][12]
- **Accelerated Gastric Emptying:** AC187 reverses the amylin-induced delay in gastric emptying. [7][8][9][10][11]
- **Increased Glucagon Secretion:** By antagonizing amylin receptors, AC187 can lead to an increase in glucagon secretion.[2][7][8][9][10][11]

Neuroprotective Effects

A significant area of research for AC187 is its potential neuroprotective role, particularly in the context of Alzheimer's disease. Studies have shown that AC187 can block the neurotoxic effects of β -amyloid ($A\beta$) peptides.[\[2\]](#)[\[7\]](#)[\[13\]](#)

- Inhibition of $A\beta$ -induced Apoptosis: AC187 has been shown to attenuate the activation of initiator and effector caspases (caspase-3, -8, -9, and -12) that are induced by $A\beta$, thereby preventing apoptotic cell death in neuronal cultures.[\[2\]](#)[\[13\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed with AC187.

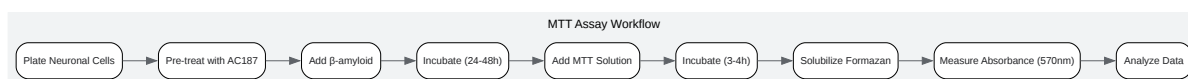
Assessment of Neuroprotection using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

- Cell Culture: Plate primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment:
 - Pre-treat cells with various concentrations of AC187 trifluoroacetate for a specified duration (e.g., 1-2 hours).
 - Add β -amyloid oligomers (e.g., $A\beta$ 1-42) to the wells to induce neurotoxicity.
 - Include control wells: untreated cells, cells treated with AC187 alone, and cells treated with $A\beta$ alone.
- Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

- Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the untreated control.



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Figure 2: Experimental Workflow for the MTT Assay.

Analysis of Caspase Activation by Western Blot

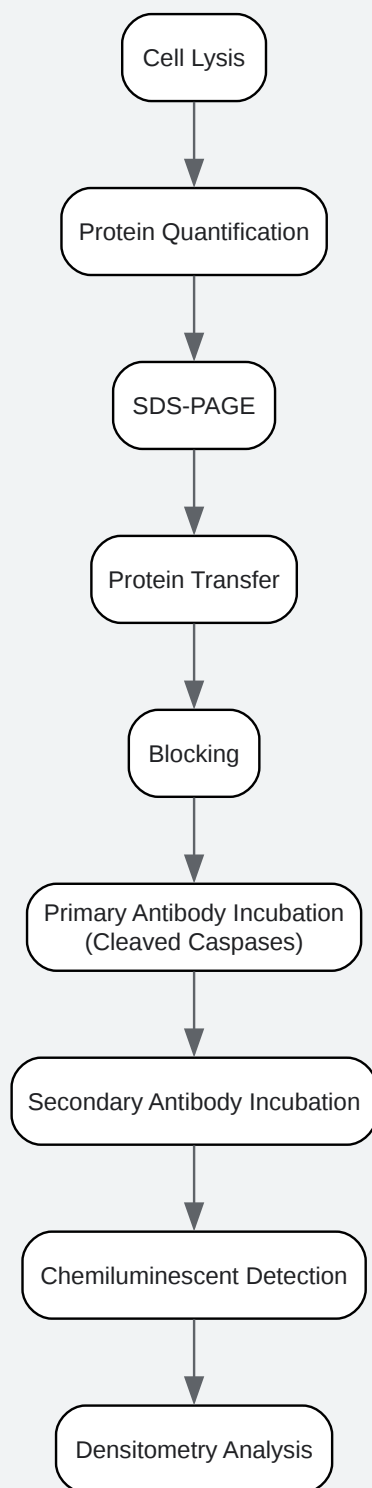
Western blotting is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

Protocol:

- Cell Lysis: Following treatment as described in the MTT assay protocol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3, -8, -9) overnight at 4°C. Also, probe for a loading control like β -actin or GAPDH.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Densitometry Analysis:** Quantify the band intensities to determine the relative levels of cleaved caspases.

Western Blot Workflow for Caspase Activation



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Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion

AC187 trifluoroacetate is a powerful and selective tool for investigating the multifaceted roles of the amylin signaling pathway. Its utility extends from fundamental physiological research in metabolism to preclinical studies in neurodegenerative diseases. The data and protocols presented in this guide are intended to facilitate the effective use of AC187 in a research setting and to support the ongoing efforts to elucidate the therapeutic potential of targeting the amylin system. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.

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